REACTION_CXSMILES
|
C([C:3]12[CH:8]([C:9]([OH:11])=[O:10])[CH:7]1[CH2:6][CH2:5][C:4]2=[O:12])C.[OH-].[Na+]>>[O:12]=[C:4]1[CH2:5][CH2:6][CH:7]2[CH:3]1[CH:8]2[C:9]([OH:11])=[O:10] |f:1.2|
|
Name
|
ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C12C(CCC2C1C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2C(C2CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:3]12[CH:8]([C:9]([OH:11])=[O:10])[CH:7]1[CH2:6][CH2:5][C:4]2=[O:12])C.[OH-].[Na+]>>[O:12]=[C:4]1[CH2:5][CH2:6][CH:7]2[CH:3]1[CH:8]2[C:9]([OH:11])=[O:10] |f:1.2|
|
Name
|
ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C12C(CCC2C1C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2C(C2CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:3]12[CH:8]([C:9]([OH:11])=[O:10])[CH:7]1[CH2:6][CH2:5][C:4]2=[O:12])C.[OH-].[Na+]>>[O:12]=[C:4]1[CH2:5][CH2:6][CH:7]2[CH:3]1[CH:8]2[C:9]([OH:11])=[O:10] |f:1.2|
|
Name
|
ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C12C(CCC2C1C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2C(C2CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |